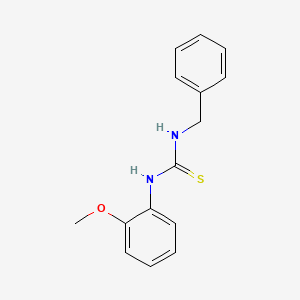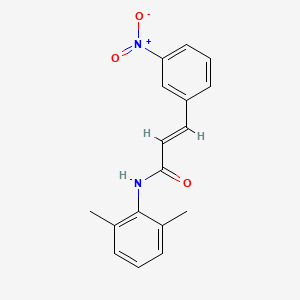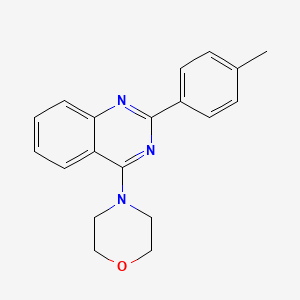![molecular formula C18H22O4 B5764592 1-[3-(4-methoxyphenyl)acryloyl]cyclohexyl acetate](/img/structure/B5764592.png)
1-[3-(4-methoxyphenyl)acryloyl]cyclohexyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[3-(4-methoxyphenyl)acryloyl]cyclohexyl acetate, also known as MACA, is a compound that has gained attention in the scientific community due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
1-[3-(4-methoxyphenyl)acryloyl]cyclohexyl acetate has been studied for its potential applications in various fields, including medicinal chemistry, material science, and agriculture. In medicinal chemistry, 1-[3-(4-methoxyphenyl)acryloyl]cyclohexyl acetate has been investigated for its anti-inflammatory, analgesic, and anti-cancer properties. In material science, 1-[3-(4-methoxyphenyl)acryloyl]cyclohexyl acetate has been used as a building block for the synthesis of novel polymers and materials. In agriculture, 1-[3-(4-methoxyphenyl)acryloyl]cyclohexyl acetate has been studied for its potential use as a plant growth regulator.
Wirkmechanismus
The mechanism of action of 1-[3-(4-methoxyphenyl)acryloyl]cyclohexyl acetate is not fully understood, but it is thought to involve the modulation of various signaling pathways in cells. 1-[3-(4-methoxyphenyl)acryloyl]cyclohexyl acetate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. 1-[3-(4-methoxyphenyl)acryloyl]cyclohexyl acetate has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
1-[3-(4-methoxyphenyl)acryloyl]cyclohexyl acetate has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that 1-[3-(4-methoxyphenyl)acryloyl]cyclohexyl acetate can inhibit the production of inflammatory mediators, such as prostaglandins and cytokines, in immune cells. 1-[3-(4-methoxyphenyl)acryloyl]cyclohexyl acetate has also been shown to induce apoptosis in cancer cells and inhibit the growth of tumor cells. In vivo studies have shown that 1-[3-(4-methoxyphenyl)acryloyl]cyclohexyl acetate can reduce inflammation and pain in animal models of arthritis and neuropathic pain.
Vorteile Und Einschränkungen Für Laborexperimente
1-[3-(4-methoxyphenyl)acryloyl]cyclohexyl acetate has several advantages for lab experiments, including its ease of synthesis, stability, and low toxicity. However, 1-[3-(4-methoxyphenyl)acryloyl]cyclohexyl acetate also has some limitations, including its limited solubility in water and its potential to form aggregates in solution.
Zukünftige Richtungen
There are several future directions for 1-[3-(4-methoxyphenyl)acryloyl]cyclohexyl acetate research, including the development of novel 1-[3-(4-methoxyphenyl)acryloyl]cyclohexyl acetate-based materials and polymers, the investigation of 1-[3-(4-methoxyphenyl)acryloyl]cyclohexyl acetate's potential as a plant growth regulator, and the further exploration of 1-[3-(4-methoxyphenyl)acryloyl]cyclohexyl acetate's anti-inflammatory and anti-cancer properties. Additionally, more research is needed to fully understand the mechanism of action of 1-[3-(4-methoxyphenyl)acryloyl]cyclohexyl acetate and its potential applications in various fields.
Synthesemethoden
1-[3-(4-methoxyphenyl)acryloyl]cyclohexyl acetate can be synthesized through a multi-step process that involves the condensation of 4-methoxyphenylacetic acid with cyclohexanone, followed by the reaction of the resulting product with acetyl chloride. The final product is obtained through purification and isolation steps.
Eigenschaften
IUPAC Name |
[1-[(E)-3-(4-methoxyphenyl)prop-2-enoyl]cyclohexyl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O4/c1-14(19)22-18(12-4-3-5-13-18)17(20)11-8-15-6-9-16(21-2)10-7-15/h6-11H,3-5,12-13H2,1-2H3/b11-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUKICHPSVWTZRJ-DHZHZOJOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1(CCCCC1)C(=O)C=CC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC1(CCCCC1)C(=O)/C=C/C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]cyclohexyl acetate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![dimethyl 2-[(3-cyclopentylpropanoyl)amino]terephthalate](/img/structure/B5764544.png)
![N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-[(5-isopropyl-4-methyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B5764553.png)
![N-{[(2,4-dimethylphenyl)amino]carbonothioyl}-4-isopropoxybenzamide](/img/structure/B5764559.png)

![N-{4-[(1-hydroxycyclohexyl)ethynyl]benzoyl}-beta-alanine](/img/structure/B5764567.png)



![2-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)-4-methylphenyl acetate](/img/structure/B5764602.png)